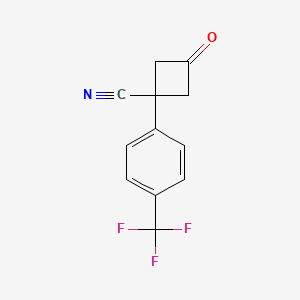
4-Mesityl-2,2-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mesityl-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to a 2,2-dimethylbutanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-2,2-dimethylbutanoic acid typically involves the introduction of the mesityl group to the 2,2-dimethylbutanoic acid backbone. One common method is through the use of organometallic reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Mesityl-2,2-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of mesityl ketones or carboxylic acids.
Reduction: Formation of mesityl alcohols or aldehydes.
Substitution: Formation of brominated or nitrated mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Mesityl-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Mesityl-2,2-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The mesityl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylbutanoic acid: A structurally similar compound without the mesityl group.
Mesitylene: The parent compound of the mesityl group.
4-Mesitylbutanoic acid: A compound with a similar structure but lacking the 2,2-dimethyl substitution.
Uniqueness
4-Mesityl-2,2-dimethylbutanoic acid is unique due to the presence of both the mesityl group and the 2,2-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-15(4,5)14(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
TVVQIJXYPVDGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CCC(C)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




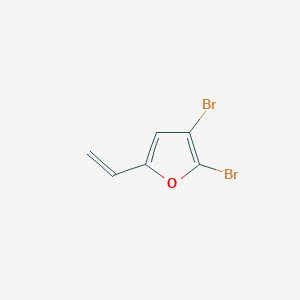
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
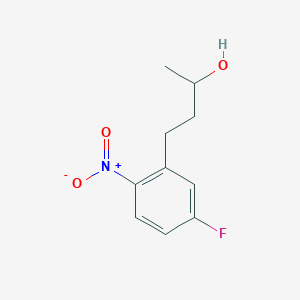
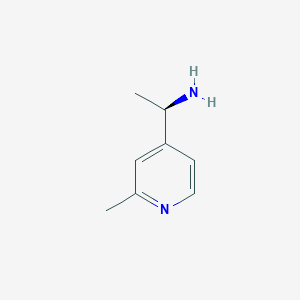
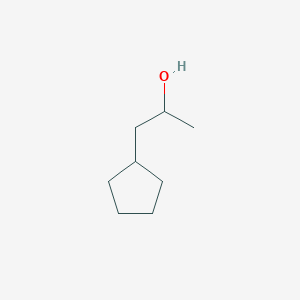
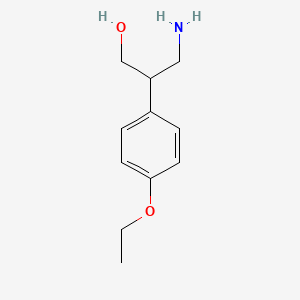

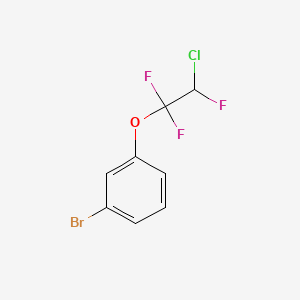
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)

